

# Characterization of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone  
none

Cat. No.: B1209548

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is a specialty chemical available from several suppliers.<sup>[1][2][3][4][5]</sup> However, detailed peer-reviewed scientific literature regarding its synthesis, comprehensive characterization, and biological activity is not readily available. This guide, therefore, combines the limited available data with theoretical predictions based on established principles of organic chemistry to provide a comprehensive overview for research and development purposes.

## Introduction

**2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is a polyhydroxylated derivative of cyclopentanone. Its structure, featuring a central five-membered ring with four primary alcohol functionalities and a ketone group, suggests potential applications as a building block in polymer chemistry, as a scaffold in medicinal chemistry, or as a crosslinking agent. The multiple hydroxyl groups are expected to impart significant water solubility and provide numerous sites for further chemical modification.

## Physicochemical Properties

The fundamental properties of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** are summarized below. While the molecular formula and weight are definitive, other properties are estimated based on its structure.

Property	Value	Source
CAS Number	3322-70-1	[3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>5</sub>	[1][3]
Molecular Weight	204.22 g/mol	[1][3]
Appearance	Solid	[3]
Purity	95%	[3]
Synonyms	2,2,5,5-tetra(hydroxymethyl)cyclopentanone; 2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one	[3]

## Proposed Synthesis

A plausible synthetic route to **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is the base-catalyzed hydroxymethylation of cyclopentanone with an excess of formaldehyde. This reaction, a form of aldol condensation, would proceed through the repeated addition of formaldehyde to the  $\alpha$ -carbons of the cyclopentanone ring.

## Experimental Protocol: Proposed Synthesis

Materials:

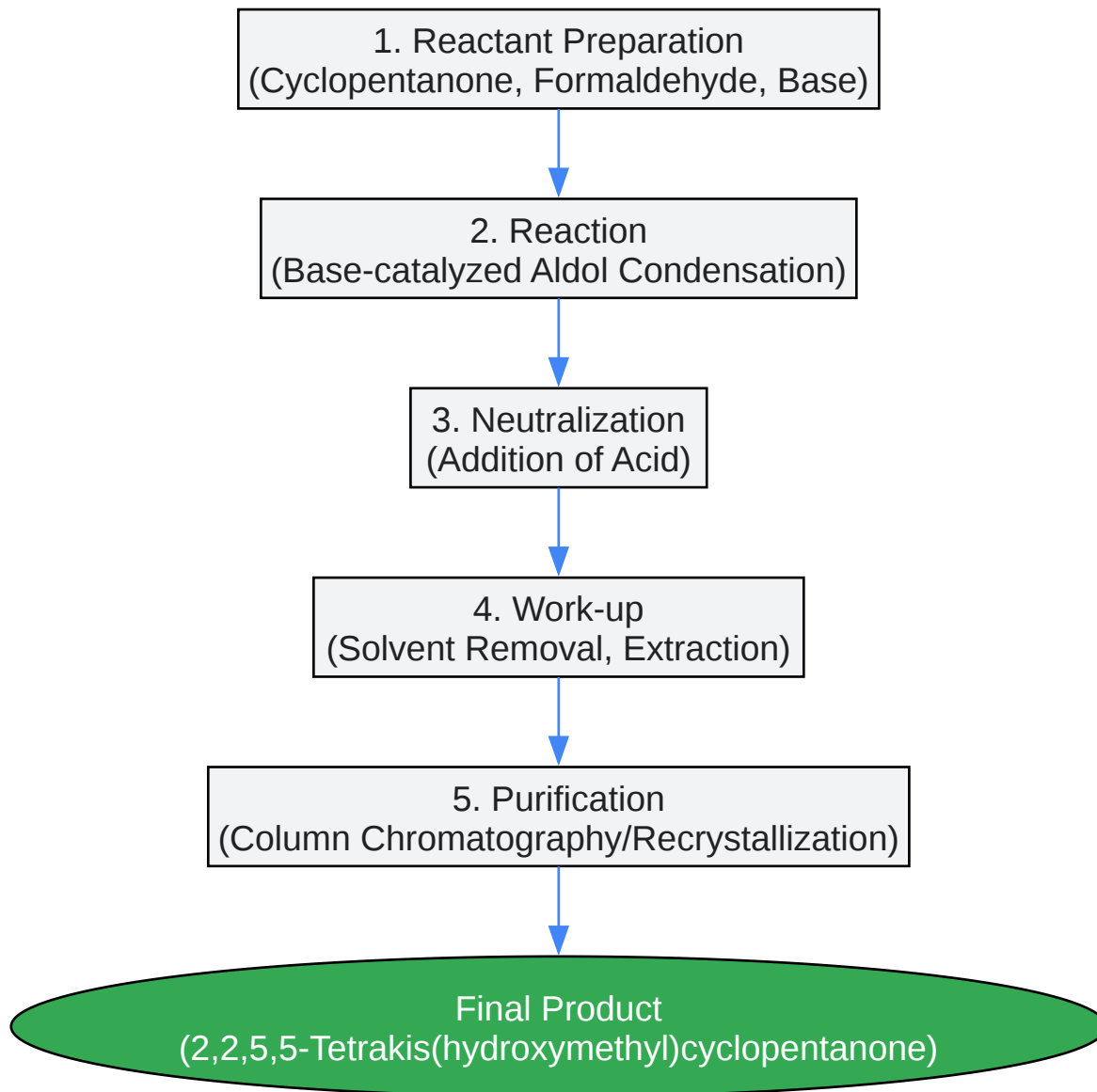
- Cyclopentanone
- Formaldehyde (37% aqueous solution)
- Calcium Hydroxide (or other suitable base)
- Methanol

- Hydrochloric Acid (for neutralization)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of cyclopentanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Calcium hydroxide is added to the solution to create a basic environment.
- An excess of aqueous formaldehyde solution is added dropwise to the stirred mixture.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and neutralized with hydrochloric acid.
- The solvent is removed under reduced pressure.
- The crude product is extracted with ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification can be achieved by column chromatography on silica gel or by recrystallization.

## Proposed Synthesis Workflow



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Proposed workflow for the synthesis of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone**.

## Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is not available in the public domain. The following table outlines the expected spectroscopic characteristics based on its chemical structure.

Technique	Expected Peaks/Signals
$^1\text{H}$ NMR	- Signal for the protons of the $\text{CH}_2$ groups of the cyclopentanone ring.- Signal for the protons of the hydroxymethyl ( $\text{CH}_2\text{OH}$ ) groups.- Signal for the hydroxyl ( $\text{OH}$ ) protons (broad, may exchange with $\text{D}_2\text{O}$ ).
$^{13}\text{C}$ NMR	- Signal for the carbonyl carbon ( $\text{C}=\text{O}$ ) in the range of 190-215 ppm.[6]- Signals for the quaternary $\alpha$ -carbons.- Signal for the $\beta$ -carbon of the cyclopentanone ring.- Signal for the carbons of the hydroxymethyl groups.
IR Spectroscopy	- Strong, sharp absorption band for the carbonyl ( $\text{C}=\text{O}$ ) stretch, expected around $1715\text{ cm}^{-1}$ for a saturated ketone.[6][7]- Broad absorption band for the hydroxyl ( $\text{O}-\text{H}$ ) stretch, typically in the range of $3200\text{-}3600\text{ cm}^{-1}$ .- $\text{C}-\text{H}$ stretching vibrations for the alkyl groups around $2850\text{-}3000\text{ cm}^{-1}$ .
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of the compound ( $204.22\text{ g/mol}$ ).- Fragmentation patterns corresponding to the loss of water, hydroxymethyl groups, and other characteristic fragments.

## Safety and Handling

According to available safety data sheets, **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** is classified as an irritant.[4]

- Hazard Statements:
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]

- H335: May cause respiratory irritation.[4]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

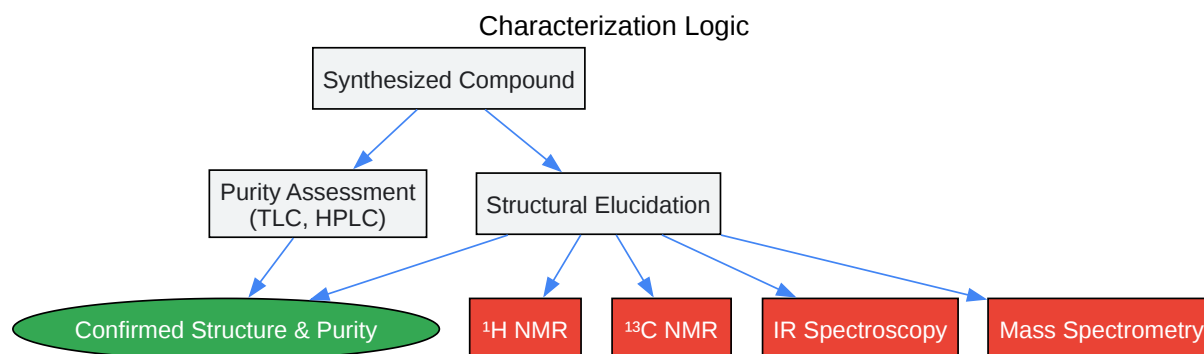
Standard laboratory safety protocols should be followed when handling this compound.

## Potential Applications and Future Research

The polyhydroxylated nature of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone** makes it an interesting candidate for several applications:

- Polymer Synthesis: It can serve as a monomer or a crosslinking agent in the production of polyesters, polyurethanes, and other polymers.
- Medicinal Chemistry: The cyclopentanone core can be used as a scaffold for the synthesis of novel drug candidates. The hydroxyl groups offer multiple points for derivatization to modulate solubility and biological activity.
- Materials Science: It could be used in the development of hydrogels, coatings, and other functional materials.

Future research should focus on the definitive synthesis and purification of **2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone**, followed by a thorough characterization using modern spectroscopic and analytical techniques to confirm its structure and purity. Subsequent studies could explore its reactivity and evaluate its potential in various applications.



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